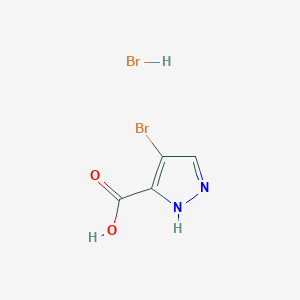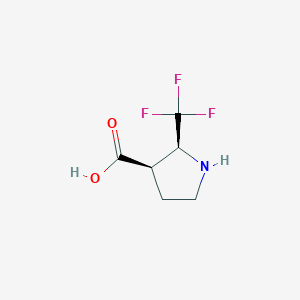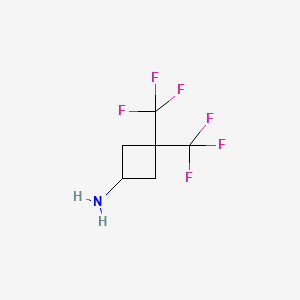![molecular formula C13H25N3O3 B7882152 [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B7882152.png)
[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid tert-butyl ester is a synthetic organic compound often utilized in the fields of medicinal chemistry and pharmacology. Its unique structural composition allows it to interact with various biological pathways, making it a valuable tool for researchers and developers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid tert-butyl ester typically involves multi-step organic synthesis:
Initial Formation of Piperidinyl Intermediate: Starting with a suitable piperidine derivative, a series of protection and deprotection steps are employed to introduce necessary functional groups.
Introduction of the Amino-Propionyl Group: This step involves the addition of the amino-propionyl group through amide bond formation, usually facilitated by coupling reagents like EDC or DCC.
Carbamate Formation: Finally, the carbamic acid tert-butyl ester is introduced using tert-butyl chloroformate (BOC2O) in the presence of a base, such as triethylamine, under controlled temperatures.
Industrial Production Methods
For industrial-scale production, similar reaction pathways are utilized but optimized for efficiency and yield:
Continuous Flow Synthesis: This technique allows for the synthesis of large quantities under controlled reaction conditions, reducing the risk of side reactions.
Optimized Catalysts and Solvents: The use of specific catalysts and solvent systems can enhance the reaction rate and yield while ensuring product purity.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Oxidation: The compound can undergo oxidation, where specific oxidizing agents like potassium permanganate can alter functional groups, modifying its activity.
Reduction: Common reducing agents, such as lithium aluminum hydride, can reduce this compound, impacting its functionality.
Substitution: Nucleophilic substitution reactions allow for the modification of this compound, providing derivatives with varied biological activities.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under alkaline conditions, depending on the desired substitution product.
Major Products Formed
Oxidation Products: Specific oxidation states of the compound lead to the formation of different functional groups, possibly including aldehydes or carboxylic acids.
Reduction Products: Reduction typically yields amines or hydroxyl groups, altering the compound's functionality.
Substitution Products: Substituted derivatives can exhibit varied chemical and biological properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid tert-butyl ester serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology
Biologically, this compound's ability to bind to specific proteins or enzymes makes it valuable in studying biological processes and pathways.
Medicine
Medicinally, it is investigated for its potential therapeutic effects, especially in targeting specific diseases or conditions.
Industry
In industrial applications, the compound is used in the synthesis of advanced materials or as a precursor in manufacturing pharmacologically active agents.
Mécanisme D'action
The Mechanism by Which the Compound Exerts Its Effects
The compound interacts with biological targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions.
Molecular Targets and Pathways Involved
Typically, the compound targets specific enzymes or receptors, influencing pathways like signal transduction or metabolic processes.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds
Compared to other piperidine derivatives, [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid tert-butyl ester exhibits unique structural features that provide specific binding affinities and activities.
List of Similar Compounds
[1-((S)-2-Amino-propionyl)-pyrrolidin-4-yl]-carbamic acid tert-butyl ester
[1-((S)-2-Amino-propionyl)-azetidin-4-yl]-carbamic acid tert-butyl ester
[1-((S)-2-Amino-propionyl)-morpholin-4-yl]-carbamic acid tert-butyl ester
This should provide a comprehensive understanding of this compound from its preparation to its applications and comparison with similar compounds. Got more brain-busting questions or anything else on your mind?
Propriétés
IUPAC Name |
tert-butyl N-[1-[(2S)-2-aminopropanoyl]piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-9(14)11(17)16-7-5-10(6-8-16)15-12(18)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3,(H,15,18)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXJBOWGLMRAJQ-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)NC(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC(CC1)NC(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride](/img/structure/B7882084.png)
![(1S)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B7882085.png)
![tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-yl}carbamate](/img/structure/B7882089.png)

![3-Butyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B7882099.png)
![3-Methyl-3-aza-bicyclo[3.3.1]non-9-ylamine](/img/structure/B7882107.png)



![tert-butyl N-{3-azabicyclo[4.2.0]octan-8-yl}carbamate](/img/structure/B7882129.png)

![tert-butyl N-[2-methyl-1-oxo-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B7882139.png)
![[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B7882153.png)
